

Florylpicoxamid: A Second-Generation Picolinamide Fungicide for Broad-Spectrum Disease Control

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Compound of Interest

Compound Name: *Florylpicoxamid*

Cat. No.: *B6595160*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Florylpicoxamid is a novel, second-generation picolinamide fungicide developed by Corteva Agriscience, representing a significant advancement in the control of a wide range of plant pathogenic fungi.[1][2][3] As a fully synthetic fungicide inspired by the natural product UK-2A, **Florylpicoxamid** offers a unique mode of action, making it a valuable tool for disease management and for mitigating the development of resistance to other fungicide classes.[1][3] This technical guide provides a comprehensive overview of **Florylpicoxamid**, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies relevant to its study and development.

Chemical and Physical Properties

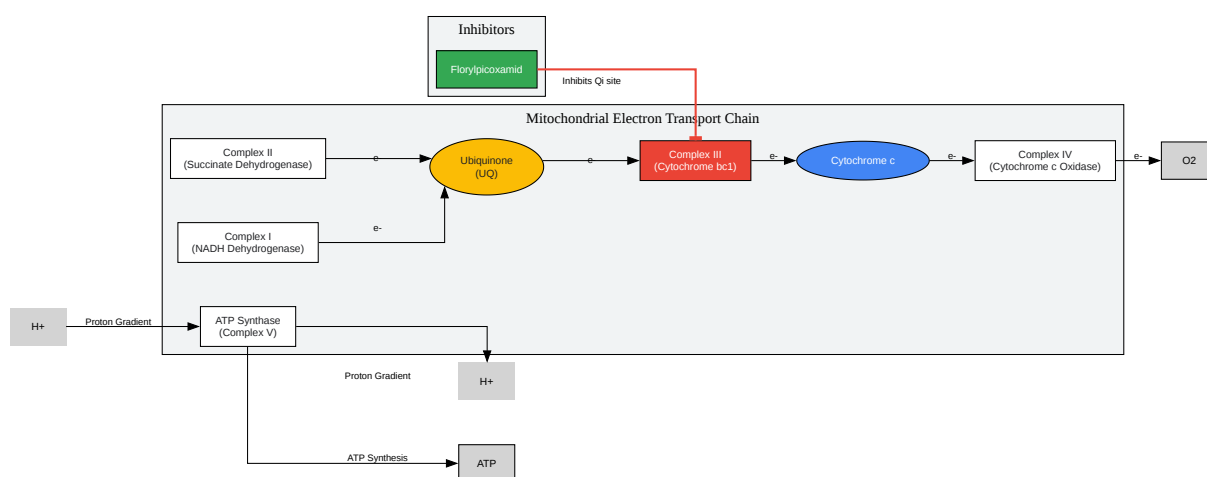
Florylpicoxamid is chemically classified as a picolinamide.[2][4] Its systematic IUPAC name is (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[[3-(acetyloxy)-4-methoxy-2-pyridyl]carbonyl]-L-alaninate.[2][5] The compound is a light brown solid with a melting point of 91.0-95.5 °C and is characterized by low water solubility.[4][6]

Table 1: Chemical and Physical Properties of **Florylpicoxamid**

Property	Value	Reference
Common Name	Florylpicoxamid	[4]
Chemical Class	Picolinamide	[2]
CAS Registry Number	1961312-55-9	[2][4]
Molecular Formula	C ₂₇ H ₂₆ F ₂ N ₂ O ₆	[5]
Molecular Weight	512.5 g/mol	[7]
Appearance	Light brown solid	[4]
Melting Point	91.0 - 95.5 °C	[4][6]
Water Solubility	3.1 mg/L at pH 7	[4]
Vapor Pressure	< 5 x 10 ⁻⁶ Pa at 20°C	[4]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Florylpicoxamid belongs to the Quinone inside Inhibitor (Qil) class of fungicides, as classified by the Fungicide Resistance Action Committee (FRAC), and is assigned to Group 21.[2][8] Its target site is the cytochrome bc₁ complex (Complex III) of the mitochondrial electron transport chain.[2][8] Specifically, **Florylpicoxamid** binds to the Q_i site of cytochrome b, inhibiting the oxidation of ubiquinol and thereby disrupting the electron flow.[3] This disruption leads to a cessation of ATP synthesis, ultimately depriving the fungal cells of energy and leading to their death. This mode of action is distinct from that of strobilurin fungicides (QoI inhibitors), and consequently, no cross-resistance has been observed between **Florylpicoxamid** and strobilurins.[1]



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Caption: Inhibition of the mitochondrial electron transport chain by **Florylpicoxamid** at the Q_i site of Complex III.

Biological Activity and Efficacy

Florylpicoxamid demonstrates broad-spectrum fungicidal activity against a wide range of plant pathogens within the phyla Ascomycota and Basidiomycota.[1][9] It exhibits both preventative and curative properties, effectively inhibiting spore germination on the leaf surface and arresting mycelial growth within the plant tissue.[1]

In Vitro Efficacy

In vitro studies have established the potent inhibitory activity of **Florylpicoxamid** against numerous fungal species. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the fungicide required to inhibit fungal growth by 50%, are a key measure of its intrinsic activity.

Table 2: In Vitro Efficacy (EC₅₀) of **Florylpicoxamid** against Various Plant Pathogens

Fungal Species	Common Disease	Mean EC ₅₀ (µg/mL)	Reference
Zymoseptoria tritici	Wheat Leaf Blotch	0.0046 (for 80% growth inhibition)	[1]
Colletotrichum gloeosporioides	Walnut Anthracnose	0.069 ± 0.035	[10]
Colletotrichum scovillei	Chili Anthracnose	0.2328 ± 0.0876	[11]
Colletotrichum truncatum	Soybean Anthracnose	0.1540 ± 0.1642	[12]
Botrytis cinerea	Gray Mold	0.04 ± 0.017	[13]
Various Pathogens	(12 species tested)	0.017 - 2.096	[13]

In Planta Efficacy

Greenhouse and field trials have confirmed the high performance of **Florylpicoxamid** in controlling various plant diseases. For instance, against Zymoseptoria tritici on wheat, it provided 80% disease control at a concentration of 0.03 mg/L when applied as a preventative treatment.[1] Studies on tomato fruits have also demonstrated its protective and curative activity against Botrytis cinerea.[13]

Resistance and Resistance Management

While **Florylpicoxamid** is a valuable tool for resistance management due to its novel mode of action, the potential for resistance development in target pathogens exists. Studies have identified specific point mutations in the cytochrome b gene (CgCytb) that can confer resistance

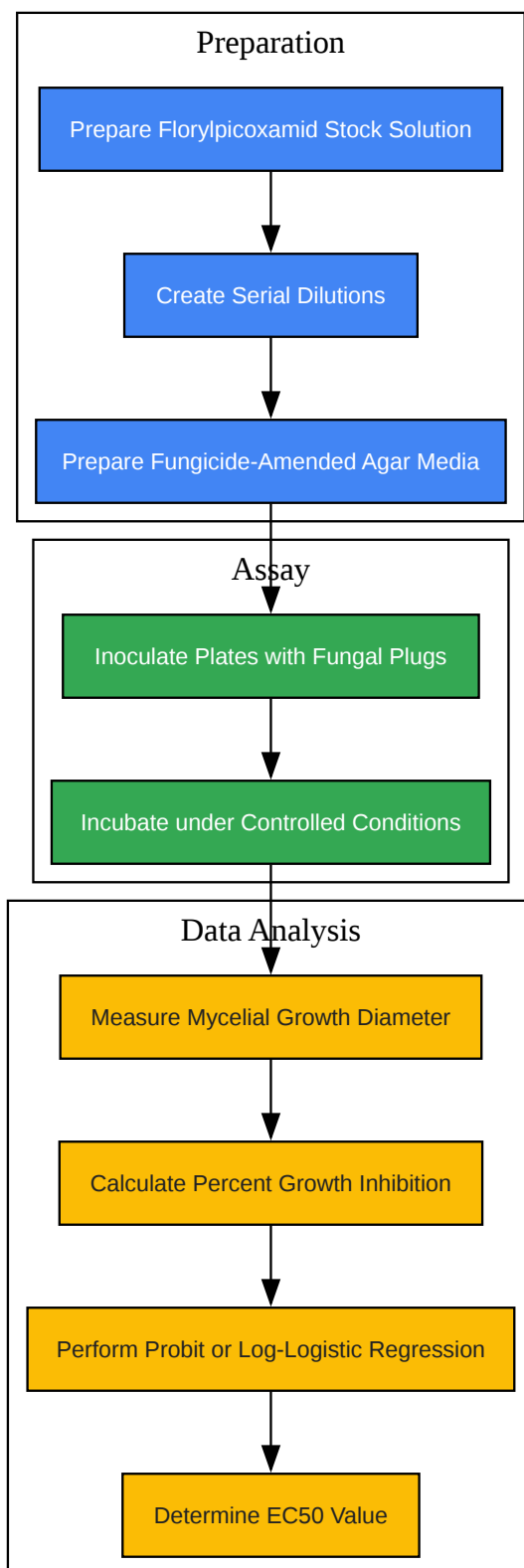
to **Florylpicoxamid** in *Colletotrichum* species. The identified amino acid substitutions include A37V and S207L.[10][11][14] Molecular docking studies have indicated that these mutations can reduce the binding affinity between **Florylpicoxamid** and the cytochrome b protein.[10][14]

However, the risk of resistance is considered moderate, as resistant mutants have often shown reduced biological fitness compared to their wild-type counterparts.[10][14] To ensure the long-term efficacy of **Florylpicoxamid**, it is crucial to implement integrated pest management (IPM) strategies, including rotating its use with fungicides that have different modes of action.[14]

Experimental Protocols

In Vitro Fungicide Efficacy Testing (EC50 Determination)

The following is a generalized protocol for determining the EC50 value of **Florylpicoxamid** against a target fungal pathogen using an agar dilution method.



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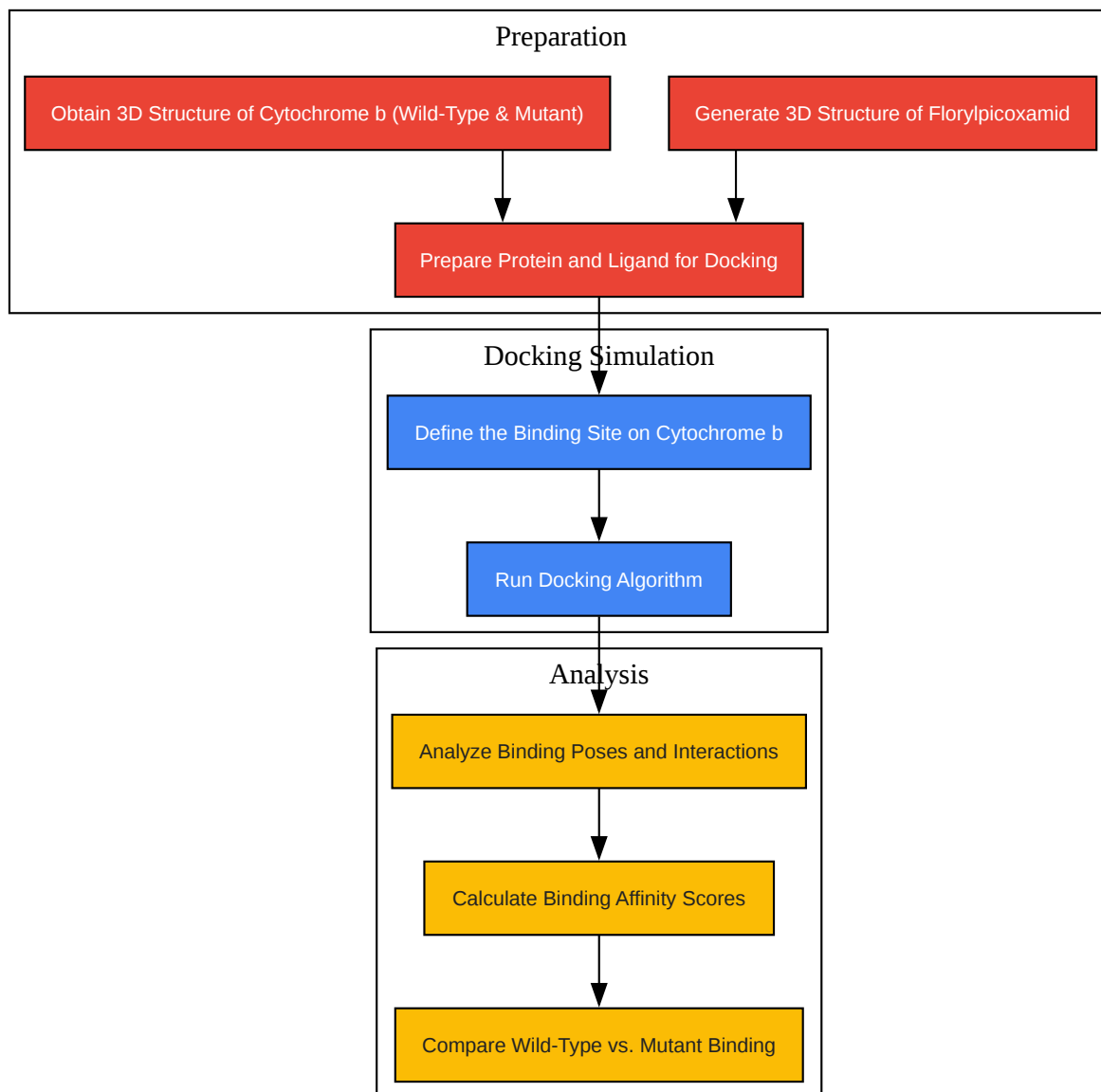
Caption: Workflow for determining the in vitro EC₅₀ of **Florylpicoxamid**.

Methodology:

- **Preparation of Fungicide Stock Solution:** A stock solution of **Florylpicoxamid** is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
- **Serial Dilutions:** A series of dilutions are made from the stock solution to achieve a range of desired test concentrations.
- **Preparation of Amended Media:** The different concentrations of **Florylpicoxamid** are incorporated into a suitable molten agar medium (e.g., potato dextrose agar - PDA). A control medium with the solvent alone is also prepared. The amended agar is then poured into petri dishes.
- **Inoculation:** A mycelial plug of a specific diameter, taken from the actively growing edge of a fungal culture, is placed in the center of each agar plate.
- **Incubation:** The inoculated plates are incubated in the dark at a controlled temperature optimal for the growth of the specific fungus.
- **Measurement:** After a defined incubation period, the diameter of the fungal colony is measured in two perpendicular directions.
- **Calculation of Growth Inhibition:** The percentage of mycelial growth inhibition is calculated for each concentration relative to the growth on the control plate.
- **Data Analysis:** The percent inhibition data is transformed (e.g., probit or logit) and plotted against the logarithm of the fungicide concentration. A regression analysis is performed to generate a dose-response curve.
- **EC50 Determination:** The EC50 value is calculated from the regression equation as the concentration that causes 50% inhibition of mycelial growth.

Molecular Docking to Investigate Resistance

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (**Florylpicoxamid**) to its target protein (cytochrome b). This is particularly useful for understanding the molecular basis of fungicide resistance.



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Caption: Workflow for molecular docking studies of **Florylpicoxamid** resistance.

Methodology:

- **Protein and Ligand Preparation:** The three-dimensional structures of the wild-type and mutant cytochrome b protein are obtained or modeled. The 3D structure of **Florylpicoxamid** is generated and optimized.
- **Binding Site Definition:** The Qi binding site on the cytochrome b protein is identified and defined for the docking simulation.
- **Docking Simulation:** A molecular docking program is used to predict the most favorable binding poses of **Florylpicoxamid** within the defined binding site of both the wild-type and mutant proteins.
- **Analysis and Scoring:** The predicted binding poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A scoring function is used to estimate the binding affinity for each pose.
- **Comparison:** The binding affinities and interactions of **Florylpicoxamid** with the wild-type and mutant proteins are compared to elucidate how the mutation affects the fungicide's binding and leads to resistance.

Toxicology and Safety

Florylpicoxamid exhibits low acute toxicity via oral, dermal, and inhalation routes.^{[8][15]} It is not considered a skin or eye irritant, nor is it a skin sensitizer.^{[8][15]} The toxicological database for **Florylpicoxamid** has been deemed adequate for risk assessment by regulatory agencies.^[8]

Conclusion

Florylpicoxamid is a potent, broad-spectrum, second-generation picolinamide fungicide with a novel mode of action that makes it a critical component in modern disease management strategies. Its efficacy against a wide range of economically important plant pathogens, combined with its favorable toxicological profile, underscores its value to the agricultural industry. Understanding its mechanism of action, potential for resistance, and the experimental methodologies for its evaluation is essential for its responsible and effective use. Continued research and adherence to resistance management principles will ensure the longevity of **Florylpicoxamid** as a valuable tool for sustainable crop protection.

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